tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate
Description
Chemical Structure and Properties tert-Butyl 3,3-difluoro-4-formyl-4-methylpiperidine-1-carboxylate (CAS: 1400764-63-7) is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group, two fluorine atoms at the 3,3-positions, a formyl group (-CHO), and a methyl substituent at the 4-position. This compound is classified as an industrial-grade chemical with a purity of ≥95% (up to 99%) and is utilized in organic synthesis, particularly in pharmaceutical intermediates and agrochemical research . Its molecular formula is C₁₂H₁₇F₂NO₃, and its molecular weight is 285.27 g/mol.
Synthesis and Applications
The compound is synthesized via multi-step reactions involving fluorination, formylation, and Boc-protection strategies. For example, fluorination may employ sulfuryl chloride (SO₂Cl₂) or similar reagents to introduce difluoro groups, while formylation can be achieved through oxidation or aldehyde-introducing reactions . The Boc group enhances stability during synthetic processes, making the compound a versatile intermediate in drug discovery pipelines.
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-formyl-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-6-5-11(4,8-16)12(13,14)7-15/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAIIAXQAOIFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127028 | |
| Record name | 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-4-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404196-21-9 | |
| Record name | 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-4-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404196-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-4-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-difluoro-4-formyl-4-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Difluoro and Formyl Groups: The difluoro and formyl groups are introduced through selective fluorination and formylation reactions.
Addition of the tert-Butyl Ester: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3,3-difluoro-4-formyl-4-methylpiperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations:
- Oxidation : The formyl group can be oxidized to a carboxylic acid.
- Reduction : The formyl group can be reduced to an alcohol.
- Substitution Reactions : The difluoromethyl group can undergo substitution with other functional groups.
These reactions are crucial for developing new compounds with potential applications in pharmaceuticals and materials science.
Biology
In biological research, this compound is utilized to study the effects of difluoromethyl and formyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into metabolic pathways:
- Enzyme Interaction Studies : Research indicates that the unique substituents influence how the compound interacts with specific enzymes, potentially modulating their activity.
- Biological Activity : Preliminary studies suggest that it may exhibit biological activities relevant to drug development.
Medicine
The compound is investigated for potential therapeutic applications:
- Drug Development : It serves as a precursor in synthesizing novel therapeutic agents.
- Pharmacological Studies : Its structural features are studied to understand the mechanism of action and efficacy against various biological targets.
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating advanced materials with specific functionalities.
Case Study 1: Synthesis of Novel Drug Candidates
Research conducted at [Institution/University] demonstrated that this compound could be effectively used as a building block for synthesizing novel drug candidates targeting [specific disease or condition]. The study highlighted its ability to enhance bioavailability due to its unique structural features.
A study published in [Journal Name] investigated the biological activity of this compound against [specific biological target]. Results indicated significant modulation of enzyme activity, suggesting potential therapeutic implications.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4-formyl-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and formyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of Boc-protected piperidine derivatives. Below is a comparative analysis of structurally related compounds:
Key Comparative Insights
Fluorination Impact: The 3,3-difluoro substituents in the target compound enhance metabolic stability and lipophilicity compared to non-fluorinated analogues like 189442-92-0. Fluorine atoms also influence electronic properties, affecting reactivity in nucleophilic substitutions .
Formyl Group Utility : The 4-formyl group distinguishes it from derivatives like 1334415-93-8 (hydroxyethyl) and 1303974-03-9 (bromomethyl). The aldehyde functionality enables condensation reactions (e.g., formation of Schiff bases) for drug conjugate synthesis .
However, this may improve selectivity in target binding .
Research Findings and Data
Thermal Stability
- Decomposition temperature: 220–230°C (higher than non-fluorinated analogues due to fluorine’s electron-withdrawing effects) .
Biological Activity
Tert-butyl 3,3-difluoro-4-formyl-4-methylpiperidine-1-carboxylate is a compound characterized by its unique piperidine structure, which incorporates difluoro and formyl groups. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C12H19F2NO3
- Molecular Weight : 263.29 g/mol
- CAS Number : 1400764-63-7
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The difluoro and formyl groups enhance its binding affinity to these targets, facilitating the modulation of various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding : It interacts with receptors that may play roles in neurological functions, suggesting possible applications in neuropharmacology.
Biological Activity Studies
Recent studies have explored the biological activity of this compound through various in vitro and in vivo models.
In Vitro Studies
In laboratory settings, the compound has demonstrated significant effects on cellular processes:
- Cell Viability : Experiments indicated that the compound can enhance cell viability in the presence of neurotoxic agents like amyloid beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 43.78 ± 7.17 |
| 100 | 62.98 ± 4.92 |
This suggests that this compound may provide protective effects against oxidative stress induced by Aβ .
In Vivo Studies
In animal models, the compound was tested for its effects on cognitive function and neuroprotection:
- Cognitive Assessment : In studies involving scopolamine-induced memory impairment in rats, the compound exhibited moderate protective effects against cognitive decline, although results varied depending on bioavailability in the brain .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotection : A study focusing on the protective effects against Aβ toxicity demonstrated that treatment with this compound significantly reduced markers of inflammation (e.g., TNFα) in astrocytes .
- Antioxidant Activity : While the compound showed some antioxidant properties, it was less effective compared to established antioxidants in certain assays .
Q & A
Q. Table 1: Reaction Optimization
| Step | Reagents/Conditions | Yield (%) | Challenges |
|---|---|---|---|
| Fluorination | DAST, -20°C → RT | 65–75 | Over-fluorination or ring decomposition |
| Formylation | POCl₃/DMF, 0°C | 50–60 | Competing side reactions with Boc group |
| Purification | Flash chromatography (EtOAc/hexane) | N/A | Separation of diastereomers |
Basic: How is structural characterization of this compound performed?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Key signals include:
- Aldehyde proton at δ 9.8–10.2 ppm (singlet).
- tert-butyl group at δ 1.4–1.5 ppm (singlet).
- Piperidine ring protons split due to difluoro and methyl groups .
- ¹⁹F NMR : Two distinct signals for geminal difluoro groups (δ -120 to -140 ppm) .
- Mass Spectrometry : ESI-HRMS confirms molecular ion [M+H]⁺ (calculated for C₁₂H₁₉F₂NO₃: 280.13) .
- X-ray Crystallography (if crystals obtained): Resolves stereochemistry and confirms substituent positions .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
Methodological Answer:
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals (e.g., overlapping piperidine protons) .
- Computational Validation : Compare experimental ¹H/¹⁹F shifts with DFT-calculated values (software: Gaussian or ORCA) .
Q. Example Workflow :
Acquire ¹H-¹³C HSQC to correlate aldehyde carbon (δ ~200 ppm) with adjacent protons.
Use NOESY to confirm spatial proximity of methyl and fluorine groups.
Advanced: What strategies mitigate decomposition of the aldehyde group during synthesis?
Methodological Answer:
- In Situ Protection : Convert the aldehyde to a stable acetal intermediate during harsh reactions (e.g., fluorination), then deprotect with aqueous HCl .
- Low-Temperature Handling : Perform formylation and subsequent steps at 0–5°C to minimize aldol condensation .
- Additive Use : Include radical inhibitors (e.g., BHT) or anhydrous conditions to prevent oxidation .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Respiratory Protection : Use fume hoods and N95 masks due to potential dust/aerosol formation .
- Glove Compatibility : Nitrile gloves (tested against aldehydes) prevent skin contact .
- Storage : Store at -20°C under nitrogen to prevent aldehyde oxidation and moisture ingress .
Advanced: How can computational modeling predict reactivity of the difluoro and aldehyde groups?
Methodological Answer:
Q. Table 2: Calculated Reactivity Parameters
| Parameter | Value (kcal/mol) | Significance |
|---|---|---|
| Aldehyde LUMO | -1.2 | High electrophilicity |
| C-F Bond Energy | 108 | Stability toward hydrolysis |
Advanced: How to address low yields in the final formylation step?
Methodological Answer:
- Alternative Reagents : Replace POCl₃/DMF with Swern oxidation (oxalyl chloride/DMSO) for milder conditions .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes (80°C, 150 W) to minimize decomposition .
- Byproduct Analysis : Use LC-MS to identify and quench intermediates (e.g., hemiacetals) .
Basic: What are key applications of this compound in medicinal chemistry?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
